molecular formula C15H20IN3O2 B15016311 (3E)-N-(3-iodophenyl)-3-(2-pentanoylhydrazinylidene)butanamide

(3E)-N-(3-iodophenyl)-3-(2-pentanoylhydrazinylidene)butanamide

Cat. No.: B15016311
M. Wt: 401.24 g/mol
InChI Key: CXCXFKXYBQFJFH-WOJGMQOQSA-N
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Description

(3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an iodophenyl group and a pentanamidoimino group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE typically involves the following steps:

    Formation of the Iodophenyl Intermediate: The iodophenyl group can be introduced through an iodination reaction of a suitable phenyl precursor using iodine and an oxidizing agent such as hydrogen peroxide.

    Formation of the Pentanamidoimino Intermediate: The pentanamidoimino group can be synthesized by reacting pentanamide with an appropriate amine under dehydrating conditions.

    Coupling Reaction: The iodophenyl and pentanamidoimino intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of (3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of phenol or aniline derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

    Pharmaceutical Research: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (3E)-N-(3-BROMOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE: Similar structure with a bromine atom instead of iodine.

    (3E)-N-(3-CHLOROPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE: Similar structure with a chlorine atom instead of iodine.

Uniqueness

    Iodine Substitution: The presence of the iodine atom in (3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE can impart unique properties such as increased molecular weight and potential for radioiodination, which can be useful in imaging studies.

    Reactivity: The iodine atom can participate in specific chemical reactions that are not possible with bromine or chlorine analogs.

Properties

Molecular Formula

C15H20IN3O2

Molecular Weight

401.24 g/mol

IUPAC Name

N-[(E)-[4-(3-iodoanilino)-4-oxobutan-2-ylidene]amino]pentanamide

InChI

InChI=1S/C15H20IN3O2/c1-3-4-8-14(20)19-18-11(2)9-15(21)17-13-7-5-6-12(16)10-13/h5-7,10H,3-4,8-9H2,1-2H3,(H,17,21)(H,19,20)/b18-11+

InChI Key

CXCXFKXYBQFJFH-WOJGMQOQSA-N

Isomeric SMILES

CCCCC(=O)N/N=C(\C)/CC(=O)NC1=CC(=CC=C1)I

Canonical SMILES

CCCCC(=O)NN=C(C)CC(=O)NC1=CC(=CC=C1)I

Origin of Product

United States

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